6-(methylamino)pyrimidine-2,4(1H,3H)-dione

Catalog No.
S775370
CAS No.
34284-87-2
M.F
C5H7N3O2
M. Wt
141.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(methylamino)pyrimidine-2,4(1H,3H)-dione

CAS Number

34284-87-2

Product Name

6-(methylamino)pyrimidine-2,4(1H,3H)-dione

IUPAC Name

6-(methylamino)-1H-pyrimidine-2,4-dione

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

InChI

InChI=1S/C5H7N3O2/c1-6-3-2-4(9)8-5(10)7-3/h2H,1H3,(H3,6,7,8,9,10)

InChI Key

ISUVRRPGXQIRDM-UHFFFAOYSA-N

SMILES

CNC1=CC(=O)NC(=O)N1

Canonical SMILES

CNC1=CC(=O)NC(=O)N1

Potential as a Building Block for Drug Discovery:

6-(Methylamino)pyrimidine-2,4(1H,3H)-dione (sometimes referred to as MPD) serves as a valuable building block in medicinal chemistry due to its core pyrimidine-dione structure. This scaffold is present in various bioactive compounds, including numerous FDA-approved drugs, showcasing its potential for further drug development []. Researchers can modify the molecule by introducing various substituents at different positions, leading to diverse libraries of potential drug candidates with specific therapeutic properties [].

Precursor for Trametinib:

MPD plays a crucial role as a key intermediate in the synthesis of Trametinib, a small-molecule inhibitor of the MEK protein []. MEK, short for Mitogen-activated protein kinase kinase, is a critical signaling molecule involved in cell proliferation and survival. Trametinib's ability to block MEK activity makes it a valuable therapeutic agent in various cancers, including melanoma and non-small cell lung cancer [].

Investigation in Kinase Inhibition:

Beyond its role in Trametinib synthesis, MPD itself has been investigated for its potential to inhibit various kinases, which are enzymes involved in cellular signaling pathways. Studies have shown that MPD possesses inhibitory activity against kinases like CDK2 and FLT3, suggesting its potential as a lead compound for developing targeted cancer therapies [, ]. However, further research is necessary to fully understand its therapeutic potential and optimize its activity for specific kinase targets.

6-(Methylamino)pyrimidine-2,4(1H,3H)-dione is an organic compound that belongs to the class of pyrimidine derivatives. It is characterized by a pyrimidine ring with a methylamino group at the 6-position and keto groups at the 2 and 4 positions. This compound is notable for its structural features that contribute to its biological activity and potential applications in medicinal chemistry.

The chemical behavior of 6-(methylamino)pyrimidine-2,4(1H,3H)-dione involves various reactions typical of pyrimidine derivatives. It can undergo:

  • Condensation Reactions: This compound can react with aldehydes or ketones to form more complex structures.
  • Oxidation Reactions: The methylamino group can be oxidized under certain conditions, leading to different derivatives.
  • Substitution Reactions: The presence of the methylamino group allows for nucleophilic substitutions, potentially leading to the formation of new compounds.

For example, the reaction with acetic anhydride can yield derivatives with enhanced biological activity .

6-(Methylamino)pyrimidine-2,4(1H,3H)-dione exhibits significant biological activities, particularly as an antitumor agent. Research indicates that it can inhibit various kinases involved in cancer signaling pathways, including the RAF-MEK-ERK pathway . Its derivatives have shown cytotoxic effects against different cancer cell lines, making it a candidate for further development in cancer therapeutics .

The synthesis of 6-(methylamino)pyrimidine-2,4(1H,3H)-dione typically involves the following methods:

  • Condensation of Barbituric Acid with Methylamine: This method involves reacting barbituric acid with methylamine under controlled conditions to produce the desired compound.
  • Reactions with Other Amines: Variations can include using different amines to modify the biological properties of the resulting compounds.

These synthetic routes are essential for producing this compound in sufficient quantities for research and application.

6-(Methylamino)pyrimidine-2,4(1H,3H)-dione has several applications in:

  • Medicinal Chemistry: Its derivatives are being explored as potential drugs targeting various diseases, particularly cancers.
  • Biochemical Research: Used as a tool compound for studying enzyme inhibition and signal transduction pathways.
  • Pharmaceutical Development: It serves as a lead compound for developing new therapeutic agents.

Interaction studies involving 6-(methylamino)pyrimidine-2,4(1H,3H)-dione have focused on its binding affinity to various biological targets. These studies reveal that it interacts effectively with kinases and other proteins involved in cell signaling pathways. Understanding these interactions helps elucidate its mechanism of action and guides further modifications to enhance efficacy and selectivity.

Several compounds share structural similarities with 6-(methylamino)pyrimidine-2,4(1H,3H)-dione. Here are some notable examples:

Compound NameCAS NumberKey Features
1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione5770-42-3Contains additional methyl group enhancing lipophilicity
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione871700-22-0Acts as a kinase inhibitor with potential antitumor properties
6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dioneNot specifiedExhibits different biological activities due to benzyl substitution

Uniqueness

The uniqueness of 6-(methylamino)pyrimidine-2,4(1H,3H)-dione lies in its specific methylamino substitution which enhances its reactivity and biological properties compared to other pyrimidine derivatives. Its ability to act as a kinase inhibitor positions it as a valuable compound in drug discovery efforts targeting cancer therapies.

The synthesis of 6-(methylamino)pyrimidine-2,4(1H,3H)-dione emerged from early investigations into pyrimidine derivatives in the mid-20th century. Initial studies focused on modifying uracil’s structure to enhance biological activity. A pivotal advancement occurred in the 1980s when researchers optimized condensation reactions between substituted ureas and ethyl acetoacetate, enabling efficient production of 6-aminouracil derivatives. Further refinements in the 2000s introduced catalytic methods using zinc acetate or stannous acetate, improving yields to over 80%.

The compound’s potential as a pharmaceutical intermediate became evident through its role in synthesizing antiviral and antitumor agents. For example, it serves as a precursor in the synthesis of 8-substituted xanthines, which exhibit adenosine receptor antagonism. Recent advances in solvent-free reactions and green chemistry approaches have further streamlined its production, addressing earlier challenges in purification and scalability.

Chemical Classification and Nomenclature

6-(Methylamino)pyrimidine-2,4(1H,3H)-dione belongs to the pyrimidine class of heterocyclic organic compounds. Its systematic IUPAC name is 5-amino-6-(methylamino)-1H-pyrimidine-2,4-dione, reflecting the positions of functional groups on the pyrimidine ring (Figure 1).

Table 1: Key Chemical Properties

PropertyValueSource
Molecular formulaC₅H₈N₄O₂
Molecular weight156.14 g/mol
CAS Registry Number80277-74-3
SMILESO=C1NC(C(N)=C(NC)N1)=O
Synonyms5-Amino-6-methylaminouracil

The molecule’s planar structure and conjugated π-system facilitate interactions with biological targets, such as enzymes involved in nucleic acid metabolism.

Structural Relationship to Uracil Derivatives

6-(Methylamino)pyrimidine-2,4(1H,3H)-dione is a methylamino-substituted analog of uracil (Figure 2). Key structural comparisons include:

  • Core Pyrimidine Ring: Retains the 2,4-dioxo configuration of uracil.
  • Substituents: A methylamino group at C6 replaces uracil’s hydrogen, altering electronic distribution and hydrogen-bonding capacity.
  • Tautomerism: Like uracil, it exhibits keto-enol tautomerism, influencing its reactivity in alkylation and acylation reactions.

This substitution enhances its role as a building block for fused heterocycles, such as pyrrolo[2,3-d]pyrimidines, which are explored for kinase inhibition.

Position Within Pyrimidine Chemistry

Pyrimidines are central to nucleic acid biochemistry, and substituted derivatives like 6-(methylamino)pyrimidine-2,4(1H,3H)-dione expand their utility in synthetic applications:

  • Multicomponent Reactions: Serves as a substrate in Groebke-Blackburn reactions to form imidazo[1,2-a]pyridines, useful in drug discovery.
  • Coordination Chemistry: The N3 and O4 atoms act as ligands for metal ions, enabling the synthesis of coordination polymers with catalytic applications.
  • Bioisosterism: The methylamino group mimics natural nucleobases, allowing the compound to interfere with DNA/RNA replication in antimicrobial agents.

XLogP3

-0.9

Other CAS

34284-87-2

Dates

Last modified: 08-15-2023

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